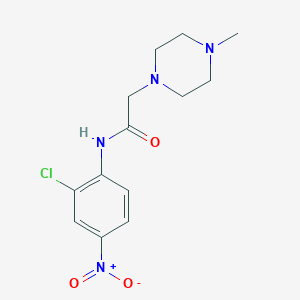
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. CNPA has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
CNPA is a competitive inhibitor of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which means it competes with the substrate L-arginine for binding to the enzyme. By inhibiting N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, CNPA reduces the production of NO, which has various physiological and pathological effects in the body. NO is involved in the regulation of blood pressure, neurotransmission, and immune response, among other functions.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to reduce the production of NO in vitro and in vivo. CNPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have cardioprotective effects by reducing oxidative stress and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNPA in lab experiments is its potent inhibitory effect on N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. This allows researchers to study the role of NO in various physiological and pathological conditions. However, one limitation of using CNPA is its potential off-target effects. CNPA may inhibit other enzymes besides N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which could confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CNPA. One area of interest is the development of more selective N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the therapeutic potential of CNPA in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CNPA in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CNPA involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CNPA.
Wissenschaftliche Forschungsanwendungen
CNPA has been widely used in scientific research to study the role of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of NO in vitro and in vivo. CNPA has been used to investigate the role of NO in inflammation, cardiovascular diseases, and cancer.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWCKZAKWSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6272418 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)

![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)

![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)
![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)


![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)